molecular formula C9H12BNO3 B1506664 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid CAS No. 1015242-58-6

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Cat. No.: B1506664
CAS No.: 1015242-58-6
M. Wt: 193.01 g/mol
InChI Key: CKKPNGSUPGAEOV-UHFFFAOYSA-N
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Description

“4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid” is a chemical compound with the empirical formula MFCD20441848 . It is a boronic acid derivative, a class of compounds that have been growing in interest, especially after the discovery of the drug bortezomib .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula CN1CCOC2=CC=C (B (O)O)C=C12 . This indicates that the compound contains a benzoxazine ring with a boronic acid group attached to it.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, boronic acids are known to undergo several types of reactions. For example, they can form boronate esters and boroxines, which are distinguished by their quick exchange kinetics .

Scientific Research Applications

Benzoxaborole Compounds in Therapeutic Uses

Benzoxaborole compounds, including derivatives similar to "4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid", have demonstrated a broad spectrum of applications in medicinal chemistry over the last decade. This versatility is attributed to their physicochemical and drug-like properties. Benzoxaboroles have been utilized in the design of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The unique mechanism of action of benzoxaboroles, related to the electron-deficient nature of the boron atom, alongside their chemical versatility and ease of preparation, makes them highly significant in pharmaceutical research. Clinically used benzoxaborole derivatives include tavaborole for the treatment of onychomycosis and crisaborole for atopic dermatitis, with several others in various stages of clinical trials (Nocentini, Supuran, & Winum, 2018).

Antimicrobial and Plant Defence Applications

Benzoxazinoids, chemically related to benzoxaboroles, are specialized metabolites produced by plants, which serve as defense compounds against microbiological threats. These compounds have shown potential as antimicrobial scaffolds, with studies indicating that synthetic derivatives of the 1,4-benzoxazin-3-one backbone possess potent antimicrobial activities. This suggests the possibility of designing new antimicrobial compounds based on these scaffolds (de Bruijn, Gruppen, & Vincken, 2018).

Chemical Synthesis and Biological Significance

The synthesis and application of heterocyclic compounds, such as benzoxazines, are of great interest in medicinal chemistry due to their wide range of biological activities. These include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The structure of benzoxazines facilitates the development of new pharmaceuticals, highlighting the importance of these scaffolds in drug discovery (Sainsbury, 1991; Siddiquia, Alama, & Ahsana, 2010).

Properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKPNGSUPGAEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCCN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718341
Record name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015242-58-6
Record name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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